1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine
Overview
Description
1,3-dimethyl-1H,4H,5H,6H-pyrazolo[3,4-b][1,4]oxazine is a useful research compound. Its molecular formula is C7H11N3O and its molecular weight is 153.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxazine Derivatives in Scientific Research
Oxazines and their derivatives, including benzoxazines, are known for their versatile chemical properties, enabling their use in various scientific applications. The synthesis of oxazines often involves the dehydration of dihydro-hydroxy-oxazines, which can be obtained from the cyclization of specific enones and nitroso compounds. These processes highlight the chemical flexibility and reactivity of oxazine derivatives, making them valuable in synthetic chemistry for producing chiral synthons and other complex molecules (Sainsbury, 1991). Furthermore, oxazine compounds have been synthesized on solid phases, indicating their potential in the development of diverse heterocyclic compounds with pharmaceutical relevance (Králová, Ručilová, & Soural, 2018).
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are recognized for their pharmacophoric properties, contributing significantly to medicinal chemistry. They have been synthesized using various methods, including condensation and cyclization, to produce compounds with a wide range of biological activities. Pyrazoles are extensively utilized as synthons in organic synthesis and are found in many biologically active compounds with anticancer, analgesic, anti-inflammatory, and antimicrobial properties, among others (Dar & Shamsuzzaman, 2015). This highlights the therapeutic potential of pyrazole derivatives in drug development.
Properties
IUPAC Name |
1,3-dimethyl-5,6-dihydro-4H-pyrazolo[3,4-b][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-6-7(10(2)9-5)11-4-3-8-6/h8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRVJLDOZUHEHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1NCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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